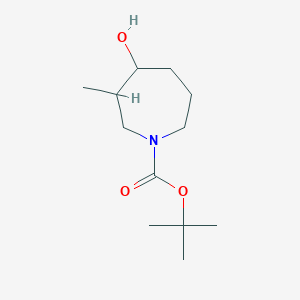

tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate” is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 . It is also known by its CAS Number 1823857-10-8 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate” include a predicted density of 1.045±0.06 g/cm3 and a predicted boiling point of 319.7±35.0 °C . The melting point, MSDS, and flash point are not available .Applications De Recherche Scientifique

Synthesis of Rho–Kinase Inhibitors

The practical synthesis of tert-butyl derivatives, such as (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, serves as a key intermediate in the production of Rho–kinase inhibitors, specifically K-115. This synthesis involves intramolecular cyclization, demonstrating the compound's critical role in facilitating large-scale production of therapeutically relevant molecules (Gomi et al., 2012).

Metabolism Studies

Although directly related studies on tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate are scarce, research on structurally related compounds, such as 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), provides insights into metabolic pathways and potential environmental persistence, highlighting the importance of understanding the biochemical and ecological impacts of such chemicals (Daniel et al., 1968).

Antagonists of Muscarinic Receptors

Compounds structurally related to tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate have been synthesized and evaluated as potentially selective antagonists of muscarinic (M3) receptors. Such research underlines the compound's relevance in the development of new therapeutic agents targeting specific receptor subtypes (Bradshaw et al., 2008).

Chiral Separation Techniques

The isolation and characterization of enantiomerically pure derivatives, such as (S)-(+)-tert-Butyl-3-hydroxyazepane-1-carboxylate, using chiral supercritical fluid chromatography (SFC), illustrate the compound's significance in enantioselective syntheses and the importance of chiral purity in chemical research (Carry et al., 2013).

Asymmetric Synthesis of Amines

The use of N-tert-Butanesulfinyl intermediates in the asymmetric synthesis of amines showcases the versatility of tert-butyl derivatives in synthesizing a wide array of enantioenriched amines, highlighting their utility in the preparation of complex molecules with high chiral purity (Ellman et al., 2002).

Propriétés

IUPAC Name |

tert-butyl 4-hydroxy-3-methylazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9-8-13(7-5-6-10(9)14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPZXOOWHMYXGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCC1O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/no-structure.png)

![N-(2-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2854034.png)

![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2854041.png)

![4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2854046.png)

![5-isopropyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2854047.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2854053.png)

![3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2854054.png)